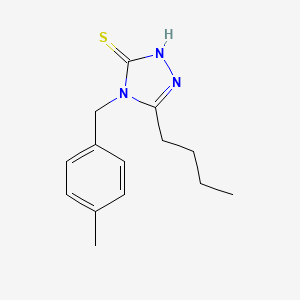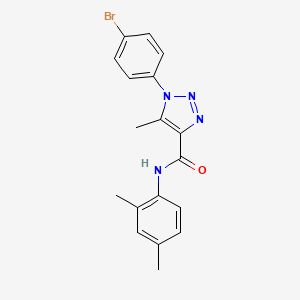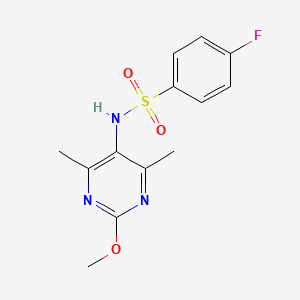
7-(3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H22N4O4 and its molecular weight is 454.486. The purity is usually 95%.
BenchChem offers high-quality 7-(3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
A key aspect of this compound involves its synthesis and characterization. In the context of similar compounds, Maftei et al. (2013) explored the synthesis of novel bioactive 1,2,4-oxadiazole natural product analogs, emphasizing the significance of structural analysis and potential antitumor activity. This research highlights the process of synthesizing structurally related compounds and their potential biological activity, which could apply to the compound (Maftei et al., 2013).
Potential Antitumor Activity
The compound's structure suggests potential for antitumor applications. Similar to the work by Maftei et al. (2013), where certain natural product analogs showed significant antitumor activity, this compound could have similar applications due to its structural characteristics. Studies like these often focus on in vitro cell survival and proliferation assays to evaluate antitumor potential (Maftei et al., 2013).
Fluorescence and Spectral Properties
Compounds with similar structures have been studied for their fluorescence and spectral properties. For instance, Rangnekar and Rajadhyaksha (1987) investigated the fluorescent properties of phthalimid-3-yl and -4-yl aminoethylenes and pyrroloquinolines. Such studies are crucial for understanding the optical properties of these compounds, which could be relevant for the compound (Rangnekar & Rajadhyaksha, 1987).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-(3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione, which is then coupled with 3-(4-ethylphenyl)-1,2,4-oxadiazol-5-amine to form the final product.", "Starting Materials": [ "4-methoxybenzaldehyde", "2-aminobenzoic acid", "4-ethylphenylhydrazine", "ethyl acetoacetate", "thionyl chloride", "sodium hydroxide", "4-methoxybenzylamine", "4-ethylphenyl-1,2,4-oxadiazol-5-amine" ], "Reaction": [ "Synthesis of 4-methoxybenzylamine: 4-methoxybenzaldehyde is reacted with excess ammonia in ethanol to form 4-methoxybenzylamine.", "Synthesis of 3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione: 2-aminobenzoic acid is reacted with 4-methoxybenzaldehyde in the presence of acetic anhydride to form 4-methoxy-2-(2-oxo-2,3-dihydro-1H-quinazolin-3-yl)benzoic acid. This intermediate is then cyclized with thionyl chloride to form 3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione.", "Synthesis of 4-ethylphenyl-1,2,4-oxadiazol-5-amine: 4-ethylphenylhydrazine is reacted with ethyl acetoacetate in the presence of sodium hydroxide to form 4-ethylphenyl-1,2,4-oxadiazol-5-carboxylic acid. This intermediate is then converted to the amine by reaction with thionyl chloride and subsequent treatment with ammonia.", "Coupling of intermediates: 3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione is reacted with 4-ethylphenyl-1,2,4-oxadiazol-5-amine in the presence of triethylamine and acetic anhydride to form the final product, 7-(3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione." ] } | |
Número CAS |
1206995-11-0 |
Nombre del producto |
7-(3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione |
Fórmula molecular |
C26H22N4O4 |
Peso molecular |
454.486 |
Nombre IUPAC |
7-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-3-[(4-methoxyphenyl)methyl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C26H22N4O4/c1-3-16-4-8-18(9-5-16)23-28-24(34-29-23)19-10-13-21-22(14-19)27-26(32)30(25(21)31)15-17-6-11-20(33-2)12-7-17/h4-14H,3,15H2,1-2H3,(H,27,32) |
Clave InChI |
ZIASJZKNWIRXSE-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=C(C=C5)OC |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R)-1-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)ethanamine](/img/structure/B2709889.png)

![N-(4-chloro-2-fluorophenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2709894.png)
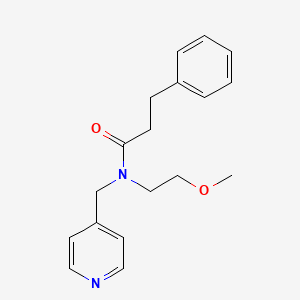
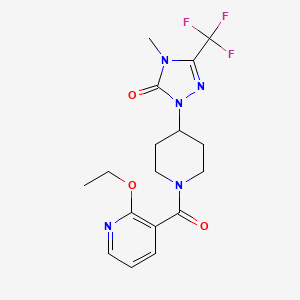

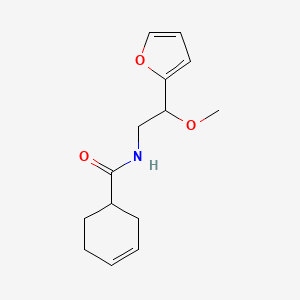


amine](/img/structure/B2709906.png)
